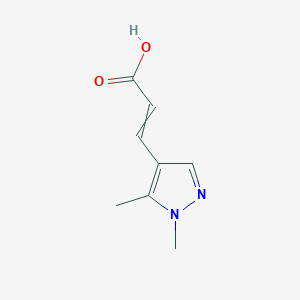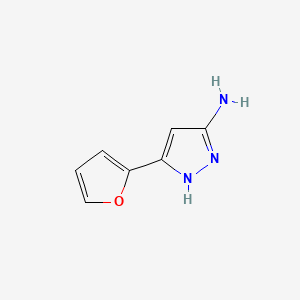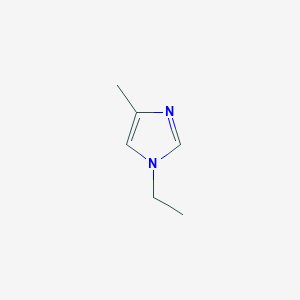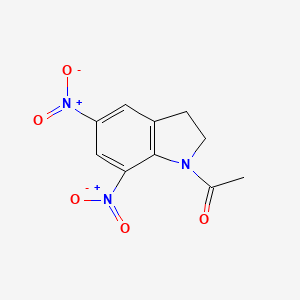
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of “3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid” is C8H10N2O2 . The InChI representation of the molecule isInChI=1S/C8H10N2O2/c1-6-7 (3-4-8 (11)12)5-9-10 (6)2/h3-5H,1-2H3, (H,11,12) . The Canonical SMILES representation is CC1=C (C=NN1C)C=CC (=O)O . Physical And Chemical Properties Analysis
The molecular weight of “3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid” is 166.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Topological Polar Surface Area is 55.1 Ų . The molecule has a complexity of 203 .Scientific Research Applications
Synthesis and Complex Formation
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid and its derivatives have been utilized in the synthesis of novel ligands and complexes with transition metals. For example, the synthesis and transition metal complexes of novel N,N,O scorpionate ligands, which can be suitable for solid-phase immobilization, showcase the compound's utility in forming coordination compounds with metals such as manganese and rhenium. These complexes have been studied for their structural characteristics and potential applications in catalysis and material science (Hübner, Haas, & Burzlaff, 2006).
Heterocyclic Synthesis
The utility of 3-aroylprop-2-enoic acid derivatives in heterocyclic synthesis has been explored, demonstrating the compound's versatility in forming various heterocyclic structures. These reactions lead to the formation of adducts that could have implications in the development of new pharmacological agents or materials with unique properties (Youssef et al., 2004).
Coordination Chemistry and Material Science
Research on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands highlights the compound's role in forming complex structures that could have applications in material science, catalysis, and as components in electronic devices. These studies include diffusion NMR studies and theoretical calculations to understand the behavior of these complexes in solution and solid states (Guerrero et al., 2008).
Corrosion Inhibition
A series of pyrazole ligands and their metal complexes have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies show the potential of these compounds to act as effective corrosion inhibitors, which is crucial for protecting industrial equipment and infrastructure from degradation (Masoumi, Sadr, & Soltani, 2020).
properties
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-9-10(6)2/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOKTROFJZJRKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344473 |
Source


|
| Record name | 3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,5-Dimethylpyrazol-4-yl)prop-2-enoic acid | |
CAS RN |
512809-73-3 |
Source


|
| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,5-dimethylpyrazol-4-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)




